molecular formula C21H14F13NO2 B12468325 9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one

9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one

Cat. No.: B12468325
M. Wt: 559.3 g/mol
InChI Key: AJZFMIMLDVAICP-UHFFFAOYSA-N
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Description

9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrano-pyrido-quinoline core, which is further functionalized with a tridecafluorohexyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling reaction, which has been shown to efficiently form the pyrano-pyrido-quinoline core . The reaction conditions often include the use of acrolein and 8-bromoquinoline as starting materials, with palladium as the catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of the tridecafluorohexyl group allows for nucleophilic substitution reactions, which can be used to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tridecafluorohexyl group in 9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one imparts unique physicochemical properties, such as increased hydrophobicity and stability, which are not observed in its analogs. This makes it particularly valuable for applications requiring these specific characteristics.

Properties

Molecular Formula

C21H14F13NO2

Molecular Weight

559.3 g/mol

IUPAC Name

6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one

InChI

InChI=1S/C21H14F13NO2/c22-16(23,17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34)12-8-13(36)37-15-10-4-2-6-35-5-1-3-9(14(10)35)7-11(12)15/h7-8H,1-6H2

InChI Key

AJZFMIMLDVAICP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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